molecular formula C19H16FN3O2 B2812134 N-([3,3'-bipyridin]-5-ylmethyl)-3-fluoro-4-methoxybenzamide CAS No. 2210051-95-7

N-([3,3'-bipyridin]-5-ylmethyl)-3-fluoro-4-methoxybenzamide

Cat. No.: B2812134
CAS No.: 2210051-95-7
M. Wt: 337.354
InChI Key: BGMKTNDHTYJGHV-UHFFFAOYSA-N
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Description

N-([3,3’-bipyridin]-5-ylmethyl)-3-fluoro-4-methoxybenzamide is a complex organic compound that features a bipyridine moiety linked to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([3,3’-bipyridin]-5-ylmethyl)-3-fluoro-4-methoxybenzamide typically involves the coupling of a bipyridine derivative with a benzamide precursor. One common method is the Suzuki coupling reaction, which uses palladium as a catalyst to facilitate the formation of the carbon-carbon bond between the bipyridine and benzamide units . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as recrystallization or chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-([3,3’-bipyridin]-5-ylmethyl)-3-fluoro-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The bipyridine moiety can be oxidized to form bipyridinium salts.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically in the presence of a base.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the bipyridine moiety can yield bipyridinium salts, while substitution of the fluorine atom can result in various substituted benzamides .

Mechanism of Action

The mechanism of action of N-([3,3’-bipyridin]-5-ylmethyl)-3-fluoro-4-methoxybenzamide involves its interaction with specific molecular targets. The bipyridine moiety can coordinate with metal ions, influencing various biochemical pathways. Additionally, the benzamide structure can interact with proteins and enzymes, potentially modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-([3,3’-bipyridin]-5-ylmethyl)-3-fluoro-4-methoxybenzamide is unique due to the presence of both the bipyridine and benzamide moieties, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

3-fluoro-4-methoxy-N-[(5-pyridin-3-ylpyridin-3-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O2/c1-25-18-5-4-14(8-17(18)20)19(24)23-10-13-7-16(12-22-9-13)15-3-2-6-21-11-15/h2-9,11-12H,10H2,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGMKTNDHTYJGHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2=CC(=CN=C2)C3=CN=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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